REACTION_CXSMILES
|
[N:1]1[C:2]([C:10]2[CH:11]=[C:12]([NH:16]C(=O)OC(C)(C)C)[CH:13]=[CH:14][CH:15]=2)=[CH:3][N:4]2[C:9]=1[CH:8]=[CH:7][CH:6]=[N:5]2.C(O)(C(F)(F)F)=O.[OH-].[Na+]>C(Cl)Cl>[N:1]1[C:2]([C:10]2[CH:11]=[C:12]([CH:13]=[CH:14][CH:15]=2)[NH2:16])=[CH:3][N:4]2[C:9]=1[CH:8]=[CH:7][CH:6]=[N:5]2 |f:2.3|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
N=1C(=CN2N=CC=CC21)C=2C=C(C=CC2)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C(=CN2N=CC=CC21)C=2C=C(N)C=CC2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |